molecular formula C10H21ClN2O2 B2608863 Tert-butyl (4S)-3-amino-4-methylpyrrolidine-1-carboxylate;hydrochloride CAS No. 2377915-61-0

Tert-butyl (4S)-3-amino-4-methylpyrrolidine-1-carboxylate;hydrochloride

Cat. No. B2608863
M. Wt: 236.74
InChI Key: IXBLNFDWECFVSM-JPPWUZRISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as NMR spectroscopy . Tert-butyl groups, due to their three chemically identical methyl groups, exhibit exceptionally narrow and intense NMR signals even when attached to large proteins or complexes .


Chemical Reactions Analysis

Tert-butyl compounds can participate in various chemical reactions. For example, the electronic effect of tert-butyl groups on intramolecular through-bond interactions between redox units in tetrathiafulvalene-tetraazapyrene (TAP) triads has been investigated .

Scientific Research Applications

Dynamic Kinetic Resolution

A study demonstrated the use of tert-butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate as a chiral auxiliary for dynamic kinetic resolution. This process enabled stereoselective carbon-carbon bond formation, producing chiral α-alkyl succinic acid derivatives and chiral β-amino acid derivatives, essential for synthesizing a variety of biologically active compounds (Kubo et al., 1997).

Large-Scale Preparation from L-Aspartic Acid

Another research application involved the synthesis of (3S,4S)-3-(tert-Butoxycarbonyl)amino-4-methylpyrrolidine from L-aspartic acid on a large scale. This synthesis pathway highlights the compound's potential for scalable production, facilitating its use in further research and development activities (Yoshida et al., 1996).

Synthesis of Antibacterial Agents

The compound's derivatives, characterized by chiral aminopyrrolidine substituents, have been prepared and studied for their antimicrobial activity. These studies underline the importance of the compound's structural elements in designing effective antibacterial agents, emphasizing the critical role of stereochemistry in biological activity (Di Cesare et al., 1992).

Stereoselective Syntheses

Research on the stereoselective synthesis of piperidine derivatives fused with oxygen heterocycles using tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone as a starting point has also been reported. This work contributes to the development of methodologies for creating stereochemically homogeneous fused bicyclic systems, which are valuable scaffolds in medicinal chemistry (Moskalenko & Boev, 2014).

Safety And Hazards

Safety data sheets provide information on the potential hazards of a compound. For example, tert-butanol, a related compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, and it may cause respiratory irritation, serious eye irritation, and drowsiness or dizziness .

properties

IUPAC Name

tert-butyl (4S)-3-amino-4-methylpyrrolidine-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2.ClH/c1-7-5-12(6-8(7)11)9(13)14-10(2,3)4;/h7-8H,5-6,11H2,1-4H3;1H/t7-,8?;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXBLNFDWECFVSM-JPPWUZRISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1N)C(=O)OC(C)(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CC1N)C(=O)OC(C)(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 154897697

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